REACTION_CXSMILES
|
[N+:1]([N:4]1[CH2:11][CH2:10][CH2:9][C@H:5]1[C:6]([OH:8])=[O:7])([O-])=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O>CCOCC>[N:1]1[O:7][C:6]([O-:8])=[C:5]2[CH2:9][CH2:10][CH2:11][N+:4]=12
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Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])N1[C@H](C(=O)O)CCC1
|
Name
|
|
Quantity
|
16.5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
whilst stirring over 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in ice
|
Type
|
WAIT
|
Details
|
the mixture left
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated in vacuo to an oil
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on silica gel using an eluant of ethyl acetate
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |